5-(Bromomethyl)-1H-benzo[d]imidazole
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Overview
Description
5-(Bromomethyl)-1H-benzo[d]imidazole: is a heterocyclic compound that contains both a benzimidazole ring and a bromomethyl group
Mechanism of Action
Target of Action
It is known that imidazole and its derivatives have a broad range of biological activities . They are key components of bioactive compounds with antibacterial, antifungal, anticancer, antiviral, antidiabetic, and other properties .
Mode of Action
The antibacterial activity of imidazole and imidazolium salts is highly dependent upon their lipophilicity, which can be tuned through the introduction of different hydrophobic substituents on the nitrogen atoms of the imidazole or imidazolium ring of the molecule .
Biochemical Pathways
It is known that imidazole moieties are present in key biological molecules such as histidine and purines . The imidazole group plays a central role in biological catalysis as part of the side-chain of histidine, the amino acid most frequently found in the catalytic site of enzymes .
Pharmacokinetics
The lipophilicity of imidazole and its derivatives can influence their bioavailability .
Result of Action
Imidazole and its derivatives have been shown to exhibit a broad spectrum of bioactivities, including antibacterial, antifungal, anticancer, antiviral, antidiabetic, and other properties .
Action Environment
The lipophilicity of imidazole and its derivatives, which can be tuned through the introduction of different hydrophobic substituents, may influence their interaction with the biological environment .
Biochemical Analysis
Biochemical Properties
5-(Bromomethyl)-1H-benzo[d]imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modification of protein function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . The compound can also modulate the expression of genes involved in cell survival and apoptosis, thereby altering cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA and proteins, leading to the formation of covalent adducts. This binding can result in the inhibition of DNA replication and transcription, ultimately causing cell death . Additionally, the compound can inhibit the activity of specific enzymes by covalently modifying their active sites, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of light and moisture . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis . These effects are observed both in vitro and in vivo, indicating the compound’s potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can covalently bind to cellular macromolecules . These interactions can affect metabolic flux and alter the levels of various metabolites . The compound’s metabolism can also lead to the generation of toxic byproducts, which may contribute to its adverse effects at high doses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it can exert its biochemical effects . Its distribution is influenced by factors such as tissue perfusion, binding affinity, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to the nucleus, where it interacts with DNA and nuclear proteins . It can also be found in the cytoplasm, where it interacts with various enzymes and signaling molecules . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, thereby influencing its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-1H-benzo[d]imidazole typically involves the bromination of a benzimidazole derivative. One common method is the bromination of 5-methyl-1H-benzo[d]imidazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-1H-benzo[d]imidazole can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azido, thiol, or alkoxy derivatives.
Oxidation Products: Various oxidized forms of the benzimidazole ring.
Reduction Products: The corresponding methyl derivative of the original compound.
Scientific Research Applications
Chemistry: 5-(Bromomethyl)-1H-benzo[d]imidazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to create derivatives with antimicrobial, antiviral, or anticancer activities. The bromomethyl group allows for easy functionalization, making it a versatile scaffold for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity makes it valuable for creating compounds with specific properties required in various applications.
Comparison with Similar Compounds
5-Bromo-1H-benzo[d]imidazole: Lacks the methyl group, making it less reactive in nucleophilic substitution reactions.
5-Methyl-1H-benzo[d]imidazole: Lacks the bromine atom, making it less versatile for further functionalization.
5-(Chloromethyl)-1H-benzo[d]imidazole: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness: 5-(Bromomethyl)-1H-benzo[d]imidazole is unique due to the presence of both the bromomethyl group and the benzimidazole ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
6-(bromomethyl)-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYOZIVSKCRKCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CBr)NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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